2-(3-Thienyl)pyridine

Descripción general

Descripción

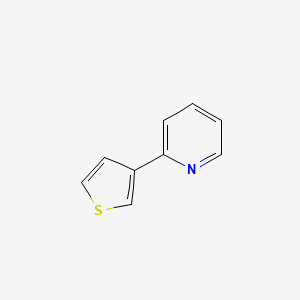

2-(3-Thienyl)pyridine is an organic compound with the molecular formula C9H7NS It consists of a pyridine ring substituted with a thienyl group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Thienyl)pyridine can be achieved through several methods. One common approach involves the cross-coupling reaction between 2-bromopyridine and 3-thiophenylboronic acid using a palladium catalyst. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Another method involves the direct C-H arylation of pyridine with thiophene derivatives. This reaction can be catalyzed by palladium complexes and requires the use of ligands to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale cross-coupling reactions using optimized conditions to maximize yield and minimize costs. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and economic viability of the process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyridine ring in 2-(3-thienyl)pyridine undergoes nucleophilic substitution at activated positions. Key findings include:

-

Lithiation at the 2-position : Treatment with butyllithium at -40°C generates a lithiated intermediate, which reacts with electrophiles (e.g., iodomethane, carbon disulfide) to form substituted derivatives .

-

Reactivity with isothiocyanates : Reaction with phenyl isothiocyanate yields thienopyridines via cyclization. For example, 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione reacts to form bicyclic thieno[2,3-b]pyridines with NHPh substituents .

Table 1 : Selected nucleophilic substitution reactions

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | PhNCS | Thieno[2,3-b]pyridine (NHPh) | 78 | |

| Lithiated pyridine | CS₂, CH₃I | Thienopyridine (SMe) | 65 |

Cyclization and Heterocycle Formation

The compound participates in Thorpe-Ziegler cyclization and related processes:

-

Hydrazide cyclization : Ethyl [3-cyano-6-(2-thienyl)-4-trifluoromethylpyridin-2-ylthio]acetate reacts with hydrazine hydrate to form tricyclic pyridothienopyrimidines .

-

Acid-catalyzed cyclization : Heating carbohydrazide derivatives with acetic acid produces fused pyrido-thieno-pyrimidinones (e.g., compound 12 ) .

Key pathway :

Alkylation and Functionalization

-

C2-H alkylation : Titanacyclopropanes enable regioselective alkylation at the pyridine’s C2 position. For example, reaction with pyridine N-oxides introduces complex alkyl groups .

-

Esterification : Ethyl chloroacetate reacts with thione derivatives to form ethyl carboxylates, which further cyclize under basic conditions .

Example :

Cross-Coupling Reactions

While direct data on this compound is limited, analogous pyridines undergo:

-

Suzuki-Miyaura coupling : Halogenated derivatives (e.g., 3-bromo-2-(3-thienyl)pyridine) react with aryl boronic acids to form biaryl systems .

-

Cyanation : Copper-catalyzed reactions with acetophenones yield 2-arylpyridines, suggesting applicability for functionalizing the pyridine ring .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

2-(3-Thienyl)pyridine has found applications in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

Mecanismo De Acción

The mechanism of action of 2-(3-Thienyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules is crucial for its activity. In material science, its electronic properties are exploited to enhance the performance of electronic devices.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Thienyl)pyridine

- 3-(2-Pyridyl)thiophene

- 2-(5-Thienyl)pyridine

Uniqueness

2-(3-Thienyl)pyridine is unique due to the specific positioning of the thienyl group, which influences its electronic properties and reactivity. This positioning allows for distinct interactions with biological targets and materials, making it a valuable compound in various applications.

Actividad Biológica

2-(3-Thienyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a thienyl group at the 2-position. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets. The presence of the thienyl moiety enhances the compound's lipophilicity, which is crucial for membrane permeability and bioavailability.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that derivatives of thienyl-pyridines possess significant antibacterial properties, making them potential candidates for developing new antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| 4-Methyl-2-(3-thienyl)pyridine | C. albicans | 64 µg/mL |

2. Antitumor Activity

Several studies have highlighted the antitumor potential of thienyl-pyridine derivatives. For example, compounds derived from this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. A study reported that certain derivatives showed potent activity against leukemia cell lines, indicating their potential as anticancer agents .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEPG-2 | 15 |

| 4-Methyl-2-(3-thienyl)pyridine | MCF-7 | 10 |

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which have been attributed to its ability to inhibit pro-inflammatory cytokines. Research indicates that thienyl-pyridines can modulate pathways involved in inflammation, suggesting their potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes in inflammation.

- DNA Interaction : Its structural similarity to nucleobases allows it to interact with DNA, potentially disrupting replication in cancer cells .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thienyl-pyridines can influence oxidative stress levels within cells, contributing to their cytotoxic effects against cancer cells .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various thienyl-pyridine derivatives for their biological activities. The study found that modifications to the thienyl group significantly impacted the compounds' efficacy against microbial and cancer cell lines .

Another research effort focused on the pharmacokinetics of these compounds, revealing that certain derivatives exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development in drug formulations .

Propiedades

IUPAC Name |

2-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINKMXOCFYGGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175565 | |

| Record name | 2-(3-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21298-55-5 | |

| Record name | 2-(3-Thienyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21298-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Thienyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021298555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-thienyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(3-Thienyl)pyridine interesting for coordination chemistry?

A: this compound is a versatile ligand capable of binding to metal ions through different sites. It features a pyridine ring and a thiophene ring, both possessing electron-donating atoms (nitrogen and sulfur, respectively) that can form coordinate bonds with metal centers. This ability to act as a multidentate ligand opens up possibilities for creating diverse metal complexes with unique properties. [, , ]

Q2: How does this compound react with gold compounds?

A: Research shows that this compound reacts with sodium tetrachloroaurate(III) dihydrate (Na[AuCl4]·2H2O) to form an adduct, [AuCl3(3-Hthpy)] (where 3-Hthpy represents the neutral this compound ligand). Interestingly, upon heating this adduct in a water-acetonitrile mixture, a cycloaurated complex is formed, [AuCl2(3-thpy-C2,N)] (where 3-thpy-C2,N represents the deprotonated ligand bound to gold through the nitrogen and the 2-carbon of the thiophene ring). []

Q3: What is cyclometallation, and why is it relevant to this compound?

A: Cyclometallation describes the formation of a metallacycle, a ring structure where a metal atom is incorporated. In the context of this compound, it tends to undergo cyclometallation reactions with various transition metals, including palladium(II), rhodium(III), and ruthenium(II). [, ] This process highlights the compound's ability to form stable complexes with diverse metal centers, indicating potential applications in catalysis and materials science.

Q4: Are there any structural insights into the metal complexes formed by this compound?

A: Yes, X-ray structural analysis of [AuCl(3-thpy-C1,N)(PPh3)]BF4, a derivative of the aforementioned cycloaurated gold complex, confirms the formation of the metallacycle involving the gold atom, the nitrogen of the pyridine ring, and the carbon atom adjacent to the sulfur in the thiophene ring. [] Such structural characterizations are crucial for understanding the coordination modes of the ligand and the properties of the resulting complexes.

Q5: Beyond coordination chemistry, what other research areas involve this compound?

A: Research explored the photocatalytic degradation of this compound alongside other thiophene derivatives. Interestingly, its degradation rate was found to be slower than that of 2-(2-Thienyl)pyridine, highlighting the influence of the substitution position on the thiophene ring on its reactivity. [] This finding emphasizes the significance of structural variations within this class of compounds.

Q6: What analytical techniques are important for studying this compound and its derivatives?

A6: A range of analytical methods are employed, including:

- Spectroscopy: UV-vis spectroscopy helps in analyzing the electronic structure and studying photocatalytic processes. []

- X-ray Diffraction: This technique is crucial for determining the solid-state structures of metal complexes, providing valuable insights into coordination geometries. []

- Chromatographic methods: These methods, potentially coupled with mass spectrometry, are likely used for separating and characterizing this compound and its reaction products, especially in the context of degradation studies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.